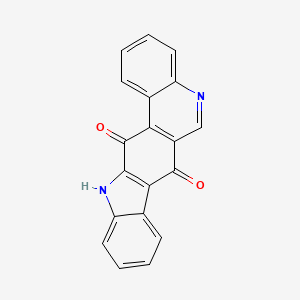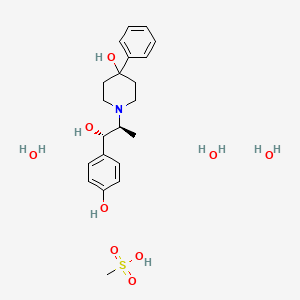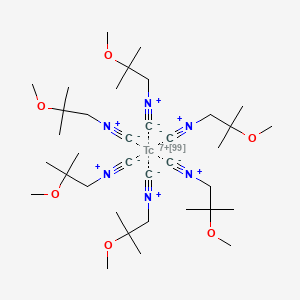
3-Methyl-5-(quinuclidin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(quinuclidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The specific structure of this compound includes a 1-azabicyclo[2.2.2]octane core with a 3-methyl-1,2,4-oxadiazol-5-yl substituent. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 3-Methyl-5-(quinuclidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the azabicyclo core followed by the introduction of the oxadiazole ring. Common reaction conditions include the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
3-Methyl-5-(quinuclidin-3-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be substituted with different nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
3-Methyl-5-(quinuclidin-3-yl)-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: In industrial settings, it can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Methyl-5-(quinuclidin-3-yl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity. This interaction is facilitated by the compound’s unique structure, which allows it to fit into specific binding pockets .
Comparison with Similar Compounds
Similar compounds to 3-Methyl-5-(quinuclidin-3-yl)-1,2,4-oxadiazole include:
1-Azabicyclo[2.2.2]octane, 3-methylene-: This compound has a similar azabicyclo core but with a methylene group instead of the oxadiazole ring.
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: This compound includes a benzyl group and is used in different chemical reactions.
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure but shares some chemical properties with the target compound
The uniqueness of this compound lies in its specific combination of the azabicyclo core and the oxadiazole ring, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-(1-azabicyclo[2.2.2]octan-3-yl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H15N3O/c1-7-11-10(14-12-7)9-6-13-4-2-8(9)3-5-13/h8-9H,2-6H2,1H3 |
InChI Key |
CJZKUTNGRZKBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2CN3CCC2CC3 |
Synonyms |
3-(3-methyl-1,2,4-oxadiazol-5-yl)quinuclidine hydrochloride L 658,903 L 658903 L-658,903 L-658903 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(Z)-tetradec-7-enyl] 4-amino-3-hydroxybenzoate](/img/structure/B1243763.png)
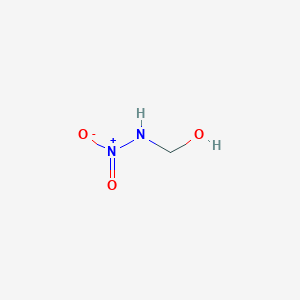
![[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] icosanoate](/img/structure/B1243766.png)
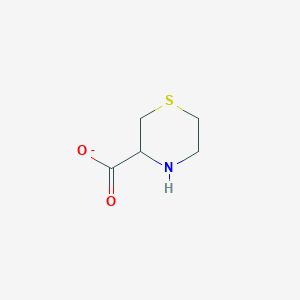
![[(1S,3R,15S,18S,19R,20R,21S,22S,24S,25R,26S)-19,20,22,25-tetraacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate](/img/structure/B1243769.png)
![10-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4,5-dimethyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B1243770.png)


![7-benzyl-1,3-dimethyl-8-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B1243780.png)
